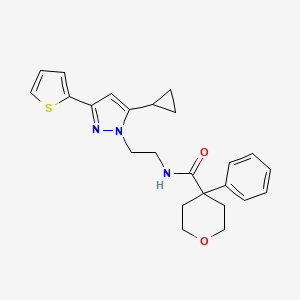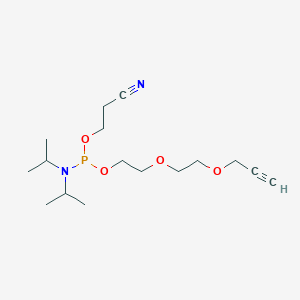
Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
This compound is a reagent that contains an Alkyne group . It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis
The molecular formula of this compound is C16H29N2O4P . The InChI code is 1S/C16H29N2O4P/c1-6-9-19-11-12-20-13-14-22-23(21-10-7-8-17)18(15(2)3)16(4)5/h1,15-16H,7,9-14H2,2-5H3 .Chemical Reactions Analysis
As a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
The molecular weight of the compound is 344.39 g/mol . It has a topological polar surface area of 64 Ų . The compound has 14 rotatable bonds .Aplicaciones Científicas De Investigación
Automated Incorporation in Synthetic Oligonucleotides
Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite has been utilized in the automated incorporation of polyethylene glycol into synthetic oligonucleotides. This modification alters the electrophoretic mobility and hydrophobicity of the oligonucleotides, which can be beneficial in various biological and medical applications (Ja¨schke et al., 1993).
Synthesis of Non-Natural Sequence-Encoded Polymers
This compound plays a crucial role in the synthesis of non-natural sequence-encoded polymers. By using iterative phosphoramidite protocols, researchers have synthesized sequence-defined non-natural polyphosphates, which are essential for the development of new macromolecular structures with potential applications in data storage and biotechnology (Al Ouahabi et al., 2015).
Oligoribonucleotide Synthesis
The chemical has been used in the synthesis of fully modified oligonucleotide sequences containing 2′-O-propargylribonucleotides, which are important for antisense applications. These modified oligonucleotides show increased thermal stability in RNA duplexes, making them valuable in genetic research and therapy (Grøtli et al., 1998).
Development of Poly(ethylene glycol)-Based Bioconjugates
Researchers have synthesized novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives, which are significant for the development of PEG-based bioconjugates in biomedical applications. These derivatives provide functional groups that can be utilized for further modifications and conjugations in drug delivery systems (Lu & Zhong, 2010).
pH Responsive Synthetic Polypeptides
The compound is integral in creating pH responsive synthetic polypeptides. These materials, which change solubility or self-assemble into micelles in response to pH changes, have potential applications in drug and gene delivery systems (Engler et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is the E3 ubiquitin ligase . This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
This compound: interacts with its targets through a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAc) . It contains an Alkyne group and can undergo this reaction with molecules containing Azide groups .
Biochemical Pathways
The biochemical pathway affected by This compound is the intracellular ubiquitin-proteasome system . By exploiting this system, PROTACs can selectively degrade target proteins .
Result of Action
The molecular and cellular effects of This compound ’s action involve the selective degradation of target proteins . This is achieved through the formation of a ternary complex with the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Propiedades
IUPAC Name |
3-[[di(propan-2-yl)amino]-[2-(2-prop-2-ynoxyethoxy)ethoxy]phosphanyl]oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N2O4P/c1-6-9-19-11-12-20-13-14-22-23(21-10-7-8-17)18(15(2)3)16(4)5/h1,15-16H,7,9-14H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJZAWTVOQPXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

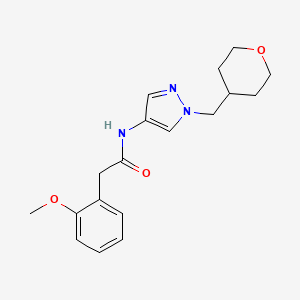

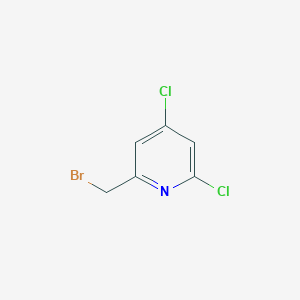
![2-[5-(Trifluoromethyl)pyridin-2-yl]propanedinitrile](/img/structure/B2585882.png)
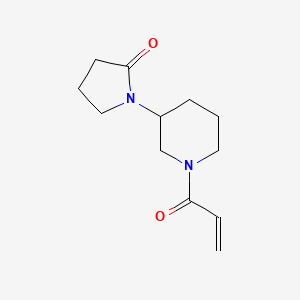
![Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2585884.png)
![3-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2585885.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2585886.png)
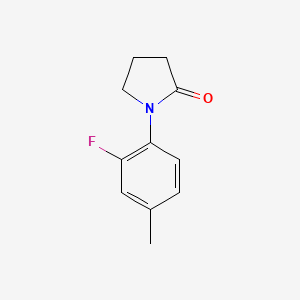

![7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B2585892.png)
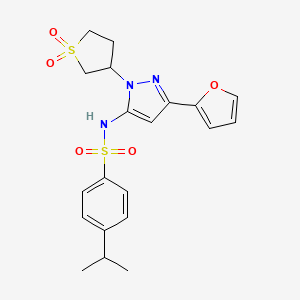
![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B2585898.png)
